Reversible vs. Irreversible Mechanism: Papain Inhibitor CAS 70195-20-9 vs. E-64
Papain inhibitor (CAS 70195-20-9) is a competitive, reversible inhibitor of papain, with a Ki of 9 µM at pH 6.2 [1]. In contrast, the widely used cysteine protease inhibitor E-64 (CAS 66701-25-5) acts through an irreversible, covalent mechanism, binding to the active site cysteine with a much higher potency (reported IC50 of 9 nM) [2]. This mechanistic difference is not a matter of potency but of application suitability.
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Competitive, reversible inhibitor |
| Comparator Or Baseline | E-64: Irreversible, covalent inhibitor |
| Quantified Difference | Reversible (equilibrium binding) vs. Irreversible (covalent adduct formation) |
| Conditions | Target Compound: Ki = 9 µM at pH 6.2; Comparator: IC50 = 9 nM (assay details may vary). |
Why This Matters
The reversible nature of CAS 70195-20-9 is essential for applications where enzyme activity must be preserved post-purification, such as affinity chromatography, whereas E-64's irreversible binding makes it unsuitable for this purpose.
- [1] MedChemExpress. Papain inhibitor (Glycylglycyl-L-tyrosyl-L-arginine) Datasheet. View Source
- [2] AdooQ Bioscience. E-64 Datasheet. View Source
